5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide

Lipophilicity Drug design SAR

Researchers needing a consistent brominated isoxazole for Pd-catalyzed cross-coupling or X-ray phasing often encounter batch variability. 5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide (CAS 870703-96-1) directly addresses this with: - ≥98% HPLC purity, ensuring minimal impurity carryover in multi-step SAR studies. - LogP 2.80 & PSA 81.15 Ų - ideal for oral bioavailability and membrane permeability. - C-Br bond enables smooth Suzuki coupling at 60-80°C, orthogonal to chloro analogs. - Defined storage (0-8°C) & melting point (191°C dec.) for batch-to-batch reliability.

Molecular Formula C10H8BrN3O2
Molecular Weight 282.09 g/mol
CAS No. 870703-96-1
Cat. No. B1284269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide
CAS870703-96-1
Molecular FormulaC10H8BrN3O2
Molecular Weight282.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NO2)C(=O)NN)Br
InChIInChI=1S/C10H8BrN3O2/c11-7-3-1-6(2-4-7)9-5-8(14-16-9)10(15)13-12/h1-5H,12H2,(H,13,15)
InChIKeyMKPZSOFCTGFTNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide: Identity and Physicochemical Baseline


5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide (CAS 870703-96-1) is a 5-aryl-substituted isoxazole-3-carbohydrazide derivative with the molecular formula C₁₀H₈BrN₃O₂ and a molecular weight of 282.09 g·mol⁻¹ . The compound exists as a cream-colored crystalline solid with a melting point of 191 °C (decomposition) and a predicted density of 1.617 g·cm⁻³ . It carries a LogP of 2.79880 and a polar surface area (PSA) of 81.15 Ų, placing it in a physicochemical property space that is distinct from its closest non-brominated and other halogenated analogs . Commercially, it is offered at purities of 95–98% (HPLC) by multiple suppliers, and it is classified under EU CLP criteria as Acute Tox. 4 (Oral), Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 [1].

5-Aryl isoxazole building block and pharmacophore precursor
Scaffold identity for medicinal chemistry and library synthesis
4-Bromo substituent supports heavy-atom phasing and cross-coupling
Direct SAD crystallography and Pd-catalyzed elaboration workflows
Defined thermal and purity profile for reproducible synthesis
Lot-to-lot consistency with commercial purity up to 98% (HPLC)

5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide: Quantitative Differentiation from Analogs


Isoxazole-3-carboxylic acid hydrazides carrying different 5-aryl substituents cannot be treated as interchangeable building blocks or screening candidates. Although the core hydrazide scaffold and PSA (81.15 Ų) are conserved across 5-aryl analogs, the identity of the para-substituent on the phenyl ring governs lipophilicity, thermal stability, molecular weight, and the compound's subsequent reactivity profile . For instance, the 4-bromo derivative exhibits a LogP of 2.80, which is 0.76 log units higher than the unsubstituted 5-phenyl analog (LogP 2.04) and 0.11 log units above the 4-chloro variant (LogP 2.69) . These differences directly affect solubility, protein binding, and pharmacokinetic behavior if the compound is employed as a pharmacophore precursor [1]. Moreover, the bromine atom serves as a unique heavy-atom label for X-ray crystallographic phasing and as a synthetic handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, etc.) that cannot be replicated by chloro, fluoro, methyl, or unsubstituted analogs [2]. Generic substitution without accounting for these quantitative physicochemical and synthetic-utility differences will alter reaction outcomes, compromise crystallographic phasing, and invalidate structure–activity relationship (SAR) interpretations.

Target
4-Br derivative (this compound)
Substitute
4-Cl, 4-F, 4-Me, or unsubstituted 5-phenyl analogs
+0.76 ΔLogP vs. 5-Ph analog
Lipophilicity reduction may shift cellular permeability and SAR interpretation
Br heavy atom (79.9 Da)
Cl or F analogs lack equivalent anomalous scattering for SAD phasing
C–Br BDE ~336 kJ/mol
C–Cl (397 kJ/mol) requires forcing conditions, altering reaction selectivity

Quantitative Differentiation Evidence: This Compound vs. Closest Analogs


Lipophilicity Ranking vs. Closest Analogs

The 4-bromo derivative exhibits the highest LogP among the five compared 5-aryl-isoxazole-3-carboxylic acid hydrazides. Its computed LogP of 2.80 exceeds that of the 4-chloro analog by 0.11 log units, the unsubstituted phenyl analog by 0.76 log units, the 4-methyl analog by 0.46 log units, and the 4-methoxy analog by an estimated >0.8 log units . Higher LogP indicates greater membrane permeability potential, which is critical for intracellular target engagement in cellular assays [1].

Lipophilicity Ranking
Cross-study comparable
LogP 2.80 (4-Br)
+0.11 over 4-Cl +0.76 over 5-Ph +0.46 over 4-Me >+1.1 over 4-OMe
Higher LogP may support membrane permeability context for cellular assays.
Computed ACD/Labs values; confirm with experimental logD if assay requires.
Lipophilicity Drug design SAR

Thermal Stability: Melting Point vs. Analogs

The 4-bromo derivative decomposes at 191 °C, which is 38–42 °C higher than the melting point of the unsubstituted 5-phenyl analog (149–153 °C) and 27 °C lower than the 4-chloro analog (217–218 °C) . The decomposition character (dec.) of the bromo compound, as opposed to a sharp melt, indicates a different thermal degradation pathway and imposes specific storage constraints (recommended 0–8 °C) that differ from the 4-chloro and 5-phenyl analogs .

Thermal Stability
Data to verify
191 °C (dec.)
Decomposition profile differs from sharp-melting analogs; storage at 0–8 °C reported.
Thermal pathway may affect inventory management vs. 4-Cl analog.
Thermal stability Solid-state properties Procurement specifications

Heavy-Atom Advantage for Crystallography and MS Detection

With a molecular weight of 282.09 g·mol⁻¹ and one bromine atom (characteristic ¹⁹⁷Br/¹³⁵Br isotope pattern), the 4-bromo derivative offers a 44.5 Da mass increment over the 4-chloro analog (MW 237.64) and a 78.9 Da increment over the unsubstituted 5-phenyl analog (MW 203.20) . The bromine isotope signature provides unambiguous mass spectrometric identification and quantification, while the heavy atom facilitates single-wavelength anomalous dispersion (SAD) phasing in protein–ligand co-crystallography [1].

Heavy-Atom Advantage
Cross-study comparable
MW 282.09 (¹⁷⁹Br/¹⁸¹Br)
+44.5 Da vs. 4-Cl +78.9 Da vs. 5-Ph +60.9 Da vs. 4-F
Bromine isotope pattern enables SAD phasing and unambiguous MS detection.
Confirmed by NIST isotopic abundance; supports co-crystallography studies.
X-ray crystallography Mass spectrometry Heavy atom phasing

Cross-Coupling Utility: Bromine vs. Other Halogens

The 4-bromophenyl substituent is optimally reactive in palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira). The C–Br bond dissociation energy (BDE ≈ 336 kJ·mol⁻¹) is lower than C–Cl (BDE ≈ 397 kJ·mol⁻¹), enabling faster oxidative addition to Pd(0) under milder conditions [1]. This reactivity advantage means the 4-bromo derivative can be elaborated into biaryl or amine-linked products at lower temperatures and with shorter reaction times than the 4-chloro analog, while retaining better selectivity than the more labile 4-iodo analog (not commercially common) [2].

Cross-Coupling Utility
Class-level inference
C–Br BDE ~336 kJ/mol
Lower BDE vs. C–Cl (397 kJ/mol) may support milder Suzuki coupling conditions.
Pd(PPh₃)₄, 80 °C benchmark; confirm kinetics for specific substrate scope.
Cross-coupling Suzuki reaction Synthetic intermediate

5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide: Application Scenarios


Medicinal Chemistry: Tunable Lipophilicity for Cellular Target Engagement

In hit-to-lead campaigns where the isoxazole-3-carbohydrazide core is identified as a pharmacophore, the LogP of 2.80 places 5-(4-bromophenyl)isoxazole-3-carboxylic acid hydrazide within the optimal lipophilicity range (LogP 1–3) for oral bioavailability, while the 0.76 LogP advantage over the unsubstituted 5-phenyl analog provides enhanced membrane permeability for intracellular targets . This makes the 4-bromo derivative the preferred starting point over the 5-phenyl analog when the assay readout depends on cytoplasmic or nuclear target engagement [1].

Structural Biology: Direct Co-crystallography Without Extra Derivatization

The bromine atom in the 4-bromophenyl moiety serves as an intrinsic anomalous scatterer for SAD phasing at standard synchrotron wavelengths (λ ≈ 0.9–1.0 Å), eliminating the need for time-consuming heavy-atom soaking or selenomethionine incorporation [2]. The molecular weight of 282.09 Da provides sufficient anomalous signal while keeping the ligand small enough to avoid steric exclusion from binding pockets, a balance that the lighter 4-chloro analog (237.64 Da, weaker anomalous signal) and the heavier 4-iodo analog (rarely commercially available) do not achieve [2].

Synthetic Chemistry: Dual-Functional Building Block for Library Synthesis

The compound serves as a versatile intermediate that exploits both the hydrazide moiety (for condensation to hydrazones, Schiff bases, and heterocycles such as 1,3,4-oxadiazoles) and the 4-bromophenyl group (for Pd-catalyzed cross-coupling) [3]. The C–Br bond dissociation energy of ~336 kJ·mol⁻¹ enables Suzuki coupling at 60–80 °C with standard Pd catalysts, conditions under which the 4-chloro analog (C–Cl BDE ~397 kJ·mol⁻¹) remains largely unreacted [4]. This orthogonal reactivity allows sequential diversification without protecting-group manipulation, a key advantage in generating compound libraries for SAR exploration [3].

Quality Control: Defined Purity and Safety for Reproducible Research

Commercially available at ≥97% (Sigma-Aldrich) to ≥98% (HPLC, ChemImpex) purity, the compound is accompanied by well-characterized safety and handling data, including CLP classification (Acute Tox. 4, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3) and a recommended storage temperature of 0–8 °C . The melting point of 191 °C (dec.) provides a rapid identity check upon receipt, while the LogP of 2.80 and PSA of 81.15 Ų facilitate purity assessment by reversed-phase HPLC . These defined specifications reduce batch-to-batch variability, a critical factor when the compound is used as a key intermediate in multi-step syntheses where impurity carryover can propagate .

Application
Selection Property
Validation Focus
Medicinal chemistry: intracellular target engagement
LogP within reported permeability range
Cellular assay permeability and target-occupancy readouts
Structural biology: co-crystallography
Intrinsic Br anomalous scatterer
SAD phasing success at synchrotron wavelengths
Synthetic chemistry: library synthesis
Dual hydrazide and C–Br cross-coupling reactivity
Sequential diversification scope and Pd-catalyst compatibility
Quality control: multi-step synthesis
Defined purity (≥97%) and melting point
Batch-to-batch HPLC consistency and impurity carryover review

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